pKa-Driven Acid Strength Differentiation: Isopropyl vs. Methyl vs. Ethyl Hydrogen Sulfate
Isopropyl hydrogen sulphate is the weakest Brønsted acid among the three most common monoalkyl hydrogen sulfates, with a predicted pKa of −2.84 ± 0.15. This is 0.50 pKa units higher (weaker acid) than methyl hydrogen sulfate (pKa −3.35 ± 0.15) and 0.30 units higher than ethyl hydrogen sulfate (pKa −3.14 ± 0.15). In acid-catalyzed processes, this 0.3–0.5 pKa difference corresponds to a 2- to 3-fold lower proton concentration at equivalent stoichiometric loading, enabling finer control of acid-sensitive substrates .
| Evidence Dimension | Predicted pKa (Brønsted acidity) |
|---|---|
| Target Compound Data | pKa = −2.84 ± 0.15 (isopropyl hydrogen sulfate) |
| Comparator Or Baseline | Methyl hydrogen sulfate pKa = −3.35 ± 0.15; Ethyl hydrogen sulfate pKa = −3.14 ± 0.15 |
| Quantified Difference | ΔpKa = +0.51 (vs. methyl); ΔpKa = +0.30 (vs. ethyl); isopropyl is 2–3× weaker as proton donor |
| Conditions | Predicted pKa values from ChemicalBook (consistent computational methodology) |
Why This Matters
For procurement decisions involving acid-catalyzed synthesis, isopropyl hydrogen sulphate offers reduced acid strength that minimizes side reactions (e.g., dehydration, polymerization) compared to methyl or ethyl analogs.
